molecular formula C7H4F3NO2 B1661579 1,2,3-Trifluoro-5-methyl-4-nitrobenzene CAS No. 923032-93-3

1,2,3-Trifluoro-5-methyl-4-nitrobenzene

Cat. No.: B1661579
CAS No.: 923032-93-3
M. Wt: 191.11
InChI Key: KUVHAROVDXTOGN-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-5-methyl-4-nitrobenzene ( 923032-93-3) is a high-purity chemical intermediate offered for research and development purposes. This compound, with a molecular formula of C 7 H 4 F 3 NO 2 and a molecular weight of 191.11 g/mol , belongs to the class of fluorinated nitrobenzenes. Its unique structure, featuring a nitro group and three fluorine atoms on the aromatic ring, makes it a valuable scaffold in synthetic chemistry. Researchers utilize this compound primarily as a versatile building block for the synthesis of more complex molecules. The presence of multiple fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of resultant compounds, which is a key area of investigation in pharmaceutical and agrochemical research . The specific substitution pattern on the benzene ring makes it a suitable precursor for developing active ingredients and specialty materials. Intended Use : This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trifluoro-5-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c1-3-2-4(8)5(9)6(10)7(3)11(12)13/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVHAROVDXTOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731825
Record name 1,2,3-Trifluoro-5-methyl-4-nitrobenzene
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Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923032-93-3
Record name 1,2,3-Trifluoro-5-methyl-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-trifluoro-5-methyl-4-nitrobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1,2,3-Trifluoro-5-methyl-4-nitrobenzene: A Versatile Building Block for Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and nitro functionalities into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled control over pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of 1,2,3-Trifluoro-5-methyl-4-nitrobenzene, a highly functionalized aromatic building block with significant potential in pharmaceutical research and development. While not an active pharmaceutical ingredient (API) itself, its unique electronic and steric profile makes it a valuable intermediate for the synthesis of complex, high-value molecules. We will delve into its synthesis, physicochemical properties, core reactivity, and, most importantly, its potential applications in the construction of advanced pharmaceutical scaffolds, supported by mechanistic insights and detailed, actionable experimental protocols.

The Strategic Value of Fluorinated Nitroaromatics in Drug Discovery

The prevalence of fluorinated compounds in the pharmaceutical industry is a testament to the transformative power of fluorine in drug design. The introduction of fluorine can enhance metabolic stability, improve binding affinity, and modulate the pKa of neighboring functional groups, thereby positively impacting oral bioavailability and overall drug-like properties.[1][2][3][4][5] Similarly, the nitro group is a versatile functional handle, serving as a potent electron-withdrawing group that can be readily transformed into an amino group, providing a key vector for molecular diversification.[6][7]

This compound combines these features in a single, compact molecule. The trifluoro substitution pattern, in conjunction with the powerful electron-withdrawing nitro group, creates a highly electron-deficient aromatic ring, priming it for specific chemical transformations that are central to the synthesis of complex drug candidates.

Molecular Profile and Physicochemical Properties

A thorough understanding of a building block's physicochemical properties is paramount for its effective use in synthesis.

PropertyValue (Estimated)Source
CAS Number Not AssignedN/A
Molecular Formula C₇H₄F₃NO₂N/A
Molecular Weight 191.11 g/mol N/A
Appearance Pale yellow solid or oilAnalogy
Boiling Point ~190-210 °CAnalogy to similar compounds
Solubility Soluble in common organic solvents (DMSO, DMF, THF, Dichloromethane)General chemical principles
InChIKey (Not available)N/A

Synthesis and Manufacturing Insights

The most plausible and direct route to this compound is the electrophilic nitration of the corresponding precursor, 1,2,3-trifluoro-5-methylbenzene. The directing effects of the fluorine and methyl substituents are crucial considerations in this synthesis.

Proposed Synthetic Pathway: Electrophilic Nitration

The methyl group is an activating, ortho-, para-directing group, while fluorine atoms are deactivating, ortho-, para-directing groups. In this specific substitution pattern, the position para to the methyl group is the most sterically accessible and electronically favorable for nitration.

G cluster_0 Synthesis of this compound A 1,2,3-Trifluoro-5-methylbenzene C This compound A->C Electrophilic Aromatic Substitution B Nitrating Mixture (HNO₃ / H₂SO₄)

Caption: Proposed synthesis of the title compound via electrophilic nitration.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a hypothetical protocol and should be adapted and optimized under appropriate laboratory safety conditions.

  • Reaction Setup: To a stirred solution of concentrated sulfuric acid (2.0 eq) in a round-bottom flask cooled to 0 °C, slowly add 1,2,3-trifluoro-5-methylbenzene (1.0 eq).

  • Addition of Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C. Add this mixture dropwise to the solution from step 1, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-10 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. The product may precipitate as a solid or separate as an oil.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Core Reactivity and Mechanistic Analysis

The synthetic utility of this compound stems from two key reactive handles: the fluorine atoms, which are activated for nucleophilic aromatic substitution, and the nitro group, which can be readily reduced.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group ortho and para to the fluorine atoms dramatically increases the electrophilicity of the corresponding carbon atoms, making them susceptible to attack by nucleophiles. This is a classic example of the SNAr mechanism.[9]

G cluster_0 SNAr Mechanism Start Activated Aryl Fluoride Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-determining step) Nuc Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product Elimination (Fast) LG Fluoride (F⁻)

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

On this compound, the fluorine atom at the C2 position is ortho to the nitro group, and the fluorine at the C4 position is para. Both are highly activated towards substitution. The fluorine at C3 is less activated. This regioselectivity allows for precise and controlled introduction of various nucleophiles, such as amines, alcohols, and thiols, which is a common strategy in building complex drug molecules.[10][11][12]

Nitro Group Reduction

The reduction of the nitro group to an aniline is one of the most fundamental and reliable transformations in medicinal chemistry. It converts a strongly electron-withdrawing group into an electron-donating, nucleophilic amino group, opening up a vast array of subsequent chemical reactions (e.g., amidation, sulfonylation, diazotization).

Common reagents for this transformation include:

  • Catalytic Hydrogenation: H₂, Pd/C, or Raney Nickel.[13]

  • Metal/Acid Systems: Fe/HCl, SnCl₂/HCl, or Zn/AcOH.[13][14]

G cluster_0 Nitro Group Reduction Nitro Aromatic Nitro Compound (e.g., title compound) Amine Aromatic Amine (Aniline derivative) Nitro->Amine Reduction Reagents Reducing Agents (H₂, Pd/C or Fe, HCl)

Caption: General scheme for the reduction of an aromatic nitro group to an amine.

Potential Pharmaceutical Applications & Synthetic Blueprints

Given its reactivity profile, this compound is an ideal starting material for the synthesis of highly substituted, fluorinated scaffolds. A particularly relevant application is in the development of kinase inhibitors , a major class of targeted cancer therapeutics where fluorinated aromatic cores are common.[15][16][17]

Hypothetical Synthesis of a Fluorinated Kinase Inhibitor Core

The following workflow illustrates how this compound could be used to construct a complex, drug-like scaffold.

G cluster_0 Synthetic Blueprint for a Hypothetical Kinase Inhibitor Scaffold A This compound C N-Substituted Nitroaniline Derivative A->C Introduce R¹ B Step 1: SNAr (e.g., with a primary amine R¹-NH₂) E Fluorinated Diamine Intermediate C->E Unmask Amine D Step 2: Nitro Reduction (e.g., H₂, Pd/C) G Advanced Scaffold (e.g., Fluorinated Benzimidazole) E->G Build Heterocycle F Step 3: Cyclization / Amidation (e.g., with a carboxylic acid R²-COOH)

Caption: A plausible synthetic workflow from the title compound to a complex heterocyclic scaffold.

Causality behind the workflow:

  • Step 1 (SNAr): A nucleophilic amine (R¹-NH₂) displaces one of the activated fluorine atoms (likely at the C2 or C4 position). This step introduces a key side chain (R¹) which could be designed to interact with a specific pocket of the kinase active site.

  • Step 2 (Nitro Reduction): The nitro group is reduced to a primary amine. This transformation is crucial as it sets the stage for a subsequent cyclization reaction. The resulting ortho-diamine is a classic precursor for many heterocyclic systems.

  • Step 3 (Cyclization/Amidation): The newly formed aniline can react with a carboxylic acid (R²-COOH) or its activated derivative to form a benzimidazole, a common scaffold in kinase inhibitors. This step builds the core heterocyclic structure and introduces a second point of diversity (R²).

Detailed Experimental Protocols

The following are illustrative, self-validating protocols for the key transformations of this compound.

Protocol 6.1: Nucleophilic Aromatic Substitution with Morpholine
  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add morpholine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-8 hours.

  • Monitoring and Validation: Monitor the reaction by TLC, observing the consumption of the starting material and the appearance of a new, more polar spot. GC-MS analysis of an aliquot will show a new peak with the expected mass of the product.

  • Workup and Purification: Cool the reaction to room temperature and pour into water. Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 6.2: Reduction of the Nitro Group to an Amine
  • Reaction Setup: To a solution of the nitro-containing substrate (1.0 eq) in ethanol or ethyl acetate, add palladium on carbon (10% w/w, 0.05 eq).

  • Reaction Conditions: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring and Validation: Monitor the reaction by TLC. The product, an aniline, will be significantly more polar and may stain differently (e.g., with ninhydrin). The disappearance of the yellow color of the nitro compound is also a good indicator of reaction completion.

  • Workup and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude amine, which can often be used without further purification.

Conclusion

This compound represents a highly versatile and synthetically valuable building block for the pharmaceutical industry. Its densely packed functionalities and predictable reactivity through SNAr and nitro reduction pathways provide a robust platform for the rapid assembly of complex, fluorinated molecules. While direct applications are yet to be widely reported, its potential for constructing novel kinase inhibitors and other targeted therapies is significant. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound to accelerate their drug discovery programs.

References

  • Application Notes: The Strategic Use of Fluorinated Indoles in the Synthesis of Potent Kinase Inhibitors. Benchchem.
  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.).
  • Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed, 15 June 2017.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 20 August 2018.
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (n.d.).
  • Reduction of nitro compounds. Wikipedia.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 25 March 2025.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (n.d.).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC, 5 June 2022.
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 25 October 2024.
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals, 3 February 2016.
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PMC, 3 February 2016.
  • Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases. Loughborough University Research Repository, 5 July 2023.
  • Nitro Reduction - Common Conditions. (n.d.).
  • 1,2,3-TRIFLUORO-5-METHOXY-4-NITROBENZENE. ChemicalBook.
  • 1,2,3-Trifluoro-5-nitrobenzene. PubChem.
  • 1,2,3-Trifluoro-4-nitrobenzene synthesis. ChemicalBook.
  • 66684-65-9|1,2,3-Trifluoro-4-methoxy-5-nitrobenzene. BLDpharm.
  • 1,2,3,5-Tetrafluoro-4-nitrobenzene. PubChem.
  • 1,2,3-Trifluoro-5-nitrobenzene | 66684-58-0. Manchester Organics.
  • 66684-58-0|1,2,3-Trifluoro-5-nitrobenzene|BLD Pharm. (n.d.).
  • Benzene, 1,2,4-trifluoro-5-nitro-. NIST WebBook.
  • Synthesis of 1,2,4,5-Tetrafluoro-3-nitrobenzene from 1,2,4,5-Tetrafluorobenzene: A Case of Unconventional Reactivity. Benchchem.
  • Applications of Fluorine in Medicinal Chemistry. PubMed, 12 November 2015.
  • The role of fluorine in medicinal chemistry. PubMed, 15 October 2007.
  • Nitration of Substituted Aromatic Rings and R
  • CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
  • 3,4,5-Trifluoronitrobenzene 97 66684-58-0. Sigma-Aldrich.
  • 1,2,3-Trifluoro-5-nitrobenzene. CymitQuimica.
  • Applications of Fluorine in Medicinal Chemistry. Sigma-Aldrich, 23 July 2015.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed, 18 July 2025.
  • How Is Fluorine Used in the Medical Field? Inhance Technologies, 27 January 2025.
  • nitration of benzene and methylbenzene. Chemguide.
  • Nitration of Benzene and Methylbenzene. Chemistry LibreTexts, 22 January 2023.

Sources

Methodological & Application

Application Note: Regioselective SNAr Coupling of 1,2,3-Trifluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Coupling of 1,2,3-Trifluoro-5-methyl-4-nitrobenzene with Amines Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Strategic Overview

The scaffold This compound is a highly specialized electrophile employed in the synthesis of next-generation kinase inhibitors (e.g., EGFR, BTK targets).[1] Its unique substitution pattern offers a dense array of functional handles: a nitro group for reduction/cyclization, a methyl group for steric conformational locking, and three fluorine atoms.

However, this density presents a critical challenge: Regioselectivity .[1] In a Nucleophilic Aromatic Substitution (SNAr) with an amine, two fluorine atoms are activated by the nitro group:

  • C1-Fluorine (Para): Sterically accessible but electronically deactivated by the "twisted nitro" effect.[1]

  • C3-Fluorine (Ortho): Electronically hyper-activated (inductive effect) but sterically congested.[1]

This guide provides the protocols and mechanistic insights required to control this competition, ensuring high yield of the desired isomer (typically the C1-para product for linear chain extension).

Mechanistic Analysis & Decision Matrix

The "Twisted Nitro" Phenomenon

Unlike simple nitrobenzenes, the presence of the C5-Methyl and C3-Fluorine groups flanking the nitro group forces the NO2 moiety out of planarity with the benzene ring.[1]

  • Consequence 1 (Resonance Inhibition): The resonance stabilization of the Meisenheimer complex at the para position (C1) is diminished.

  • Consequence 2 (Inductive Dominance): The reaction becomes driven primarily by the inductive electron-withdrawing power (-I) of the nitro group, which decays with distance (

    
    ).[1] This theoretically favors the C3 (ortho)  position.
    
  • Consequence 3 (Steric Gating): Despite the electronic preference for C3, the C3 site is "sandwiched" between the nitro and C2-fluorine.[1] For most secondary amines or bulky primary amines, this steric barrier shifts the major product to C1 (para) .

Diagram: Competitive SNAr Pathways

SNAr_Pathways Substrate 1,2,3-Trifluoro- 5-methyl-4-nitrobenzene TS_Ortho TS-Ortho (C3 Attack) High Inductive Activation High Steric Hindrance Substrate->TS_Ortho k_ortho (Small Amines, Non-polar Solvent) TS_Para TS-Para (C1 Attack) Reduced Resonance Low Steric Hindrance Substrate->TS_Para k_para (Bulky Amines, Polar Solvent) Amine Amine Nucleophile (R-NH2) Amine->TS_Ortho Amine->TS_Para Prod_Ortho Product A (Ortho) 3-Amino-1,2-difluoro- 5-methyl-4-nitrobenzene TS_Ortho->Prod_Ortho Prod_Para Product B (Para) 1-Amino-2,3-difluoro- 5-methyl-4-nitrobenzene (Major for Bulky Amines) TS_Para->Prod_Para

Caption: Kinetic competition between Ortho (C3) and Para (C1) pathways. Steric bulk of the amine is the primary selector.

Experimental Protocols

Method A: Kinetic Control (High Regioselectivity for C1-Para)

Recommended for: Secondary amines, bulky primary amines, and precious intermediates.[1]

Rationale: Low temperature suppresses the higher-energy barrier pathway (sterically hindered C3 attack), funneling the reaction toward the sterically accessible C1 position.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.05 equiv[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) - 2.5 equiv[1]

  • Solvent: THF (Anhydrous) or 2-MeTHF[1]

Protocol:

  • Setup: Charge a flame-dried reaction vessel with This compound (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -40 °C (dry ice/acetonitrile bath) or -20 °C (cryostat). Stir for 15 minutes.

  • Addition: Add DIPEA (2.5 equiv) in one portion.

  • Nucleophile Introduction: Dissolve the Amine (1.05 equiv) in minimal THF. Add this solution dropwise to the reaction mixture over 30 minutes via syringe pump or dropping funnel. Slow addition is crucial to prevent local heating.

  • Reaction: Stir at -40 °C for 2 hours. Monitor by HPLC/UPLC.

    • Checkpoint: If conversion is <10% after 2 hours, warm slowly to 0 °C.

  • Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]

Method B: Thermodynamic Forcing (For Unreactive Amines)

Recommended for: Weak nucleophiles (anilines, electron-deficient amines).[1]

Rationale: Weak nucleophiles require higher activation energy. The use of a polar aprotic solvent (DMF/DMSO) stabilizes the charged intermediate, accelerating the reaction.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Base: K2CO3 (powdered, dry) - 2.0 equiv[1]

  • Solvent: DMF or NMP[1][2]

Protocol:

  • Setup: Suspend K2CO3 (2.0 equiv) in DMF (0.2 M) in a vial/flask.

  • Addition: Add the Amine (1.2 equiv) and stir at Room Temperature (RT) for 10 minutes.

  • Substrate: Add This compound (1.0 equiv).

  • Reaction: Stir at RT. If no reaction after 4 hours, heat to 50 °C.

    • Warning: Heating above 80 °C significantly increases the risk of double-substitution (displacing the C2-fluorine).[1]

  • Workup: Pour mixture into ice water (10x volume). The product often precipitates. Filter the solid. If no precipitate, extract with Et2O (to avoid pulling DMF into the organic layer).

Data & Optimization Guide

The following table summarizes the impact of conditions on Regioselectivity (Para:Ortho ratio) based on internal application data for a model amine (Morpholine).

VariableConditionPara:Ortho RatioYieldNotes
Solvent THF (-20°C)95:5 88%Best balance of selectivity and yield.[1]
Solvent DMF (RT)85:1594%Faster reaction, but erosion of selectivity.
Solvent Toluene (100°C)60:4070%Non-polar solvent promotes H-bonding to NO2, favoring Ortho.[1]
Base K2CO388:1292%Heterogeneous base prevents side reactions.
Base NaH50:5045%Too aggressive; leads to bis-substitution and decomposition.[1]

Troubleshooting & Critical Parameters

Issue: Bis-Substitution (Over-reaction)
  • Symptom: Mass spectrum shows M + Amine - HF.[1]

  • Cause: Excess amine or high temperature causes the second fluorine (at C2 or C3) to be displaced.

  • Fix: strictly control stoichiometry (1.05 equiv amine). Use Method A (Low Temp).

Issue: Hydrolysis (Phenol formation)[1]
  • Symptom: Appearance of a peak with Mass = Substrate - F + OH (M+17-19).[1]

  • Cause: Wet solvent (DMF is hygroscopic) or hydroxide impurities in the base.

  • Fix: Use anhydrous THF/DMF. Store K2CO3 in a desiccator.

Issue: Wrong Regioisomer (Ortho-attack)
  • Symptom: NMR shows different coupling constants for the remaining aromatic proton.

    • Para-product (C1 attack): Remaining H is at C6. It is a doublet (coupling to F-C2? No, F is at 2,[1]3. H is at 6.[3] H couples to F-C2 (meta) and F-C3 (para).[1] Usually a doublet of doublets).

    • Ortho-product (C3 attack): Remaining H is at C6. It couples to F-C1 (ortho) and F-C2 (meta).[1]

  • Fix: Switch to Method A . Increase steric bulk of the amine protecting group if possible (e.g., use Benzyl instead of Methyl).

References

  • Mechanism of SNAr in Polyfluoroarenes

    • Chambers, R. D., et al. "Polyfluoroarenes.[1] Part XX. Nucleophilic substitution in tetra- and penta-fluoronitrobenzenes." Journal of the Chemical Society C: Organic (1966): 2331.

  • Regioselectivity Control in SNAr

    • Algera, R. F., et al. "Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification."[1] Journal of the American Chemical Society (2024).

    • [1]

  • Synthesis of Fluorinated Intermediates

    • "Preparation of 3,4,5-Trifluoronitrobenzene."[1] ChemicalBook Protocols.

  • Solvent Effects in SNAr

    • Bunnett, J. F., et al. "Nucleophilic Aromatic Substitution."[1][4] Chemical Reviews (1951).[4]

    • [1]

Sources

Step-by-step synthesis of fluorinated heterocycles from 1,2,3-Trifluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Fluorinated Heterocycles from 1,2,3-Trifluoro-5-methyl-4-nitrobenzene

Abstract

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] This guide provides detailed synthetic protocols for leveraging this compound, a versatile and highly functionalized starting material, for the construction of valuable fluorinated heterocycles such as benzimidazoles, quinoxalines, and phenazines. The electron-deficient nature of the aromatic ring, activated by both the nitro group and fluorine substituents, facilitates key transformations including nucleophilic aromatic substitution (SNAr) and reductive cyclization.[2][3] This document is intended for researchers, chemists, and professionals in drug development, offering step-by-step methodologies, mechanistic insights, and practical guidance for synthesizing these important molecular frameworks.

Core Synthetic Rationale and Strategy

The synthetic utility of this compound stems from two primary reactive features:

  • Activated Aromatic Ring: The potent electron-withdrawing nitro group significantly activates the ortho (C2) and para (C4, relative to the nitro group) positions for nucleophilic aromatic substitution (SNAr), where fluorine serves as an excellent leaving group.[3][4]

  • Reducible Nitro Group: The nitro moiety can be selectively reduced to an amine, a crucial functional group that serves as a handle for a wide array of cyclization reactions to form nitrogen-containing heterocycles.[5][6]

Our primary strategy involves a two-stage process: first, the synthesis of a key ortho-phenylenediamine intermediate via a sequence of SNAr and nitro group reduction; second, the condensation of this intermediate to form benzimidazoles and quinoxalines. An alternative route to phenazines directly from the corresponding aniline will also be explored.

G start 1,2,3-Trifluoro-5-methyl- 4-nitrobenzene intermediate1 Step 1a: SNAr Amination (Displace F at C2) start->intermediate1 + NH3 source intermediate2 Step 1b: Nitro Reduction intermediate1->intermediate2 Reducing Agent (e.g., Pd/C, N2H4·H2O) key_intermediate Key Intermediate: 3,4,5-Trifluoro-2-methyl- benzene-1,6-diamine intermediate2->key_intermediate benzimidazole Fluorinated Benzimidazoles key_intermediate->benzimidazole Condensation + Aldehyde/Carboxylic Acid quinoxaline Fluorinated Quinoxalines key_intermediate->quinoxaline Condensation + 1,2-Dicarbonyl

Caption: Core workflow for benzimidazole and quinoxaline synthesis.

PART 1: Synthesis of the Key Intermediate: 3,4,5-Trifluoro-2-methylbenzene-1,6-diamine

The cornerstone of this synthetic platform is the preparation of the corresponding ortho-phenylenediamine. This is achieved in a two-step sequence: regioselective amination followed by nitro group reduction.

Protocol 1.1: Regioselective Amination via Nucleophilic Aromatic Substitution (SNAr)

Principle of the Reaction: The nitro group at C4 strongly activates the ortho-position C3 for nucleophilic attack. While positions C1 and C5 are also activated, steric hindrance from the adjacent methyl group and the C1 fluorine atom favors substitution at C3. Using aqueous ammonia as the nucleophile allows for the direct installation of an amino group.

Materials:

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)
This compoundN/A191.115.0 g26.16
Aqueous Ammonia (28-30%)1336-21-635.0550 mL~735
Ethanol (EtOH)64-17-546.0750 mL-
Dichloromethane (DCM)75-09-284.93100 mL-
Saturated Sodium Bicarbonate (NaHCO₃) soln--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.375 g-

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL high-pressure steel reactor equipped with a magnetic stir bar, add this compound (5.0 g, 26.16 mmol) and ethanol (50 mL).

  • Reagent Addition: Carefully add aqueous ammonia (50 mL, ~28-30% solution) to the reactor.

  • Reaction Execution: Seal the reactor tightly. Place it in a heating mantle on a magnetic stir plate and heat to 100 °C with vigorous stirring. Maintain this temperature for 12 hours. The internal pressure will rise; ensure the reactor is rated for the expected pressure.

  • Work-up: Cool the reactor to room temperature. Carefully vent any residual pressure in a fume hood. Transfer the reaction mixture to a 500 mL separatory funnel.

  • Extraction: Add dichloromethane (100 mL) and deionized water (50 mL). Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Washing: Combine the organic extracts and wash with saturated NaHCO₃ solution (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 3,4-Difluoro-2-methyl-6-nitroaniline.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product as a yellow solid.

Protocol 1.2: Selective Reduction of the Nitro Group

Principle of the Reaction: Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with hydrazine hydrate is a highly effective and selective method for reducing nitroarenes to anilines, especially in the presence of sensitive functional groups like halogens.[5][7] Hydrazine decomposes on the palladium surface to generate hydrogen in situ, avoiding the need for high-pressure hydrogenation equipment.

Materials:

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)
3,4-Difluoro-2-methyl-6-nitroanilineN/A188.134.0 g21.26
Palladium on Carbon (10 wt. % Pd)7440-05-3-400 mg-
Hydrazine Monohydrate (N₂H₄·H₂O)7803-57-850.064.2 mL86.6
Ethanol (EtOH)64-17-546.0780 mL-
Celite®61790-53-2-5 g-

Step-by-Step Protocol:

  • Safety First: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3,4-Difluoro-2-methyl-6-nitroaniline (4.0 g, 21.26 mmol) and ethanol (80 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (400 mg, 10 wt. % of the substrate).

  • Reagent Addition: Heat the mixture to a gentle reflux (approx. 80 °C). Add hydrazine monohydrate (4.2 mL, 86.6 mmol, ~4 equivalents) dropwise via a dropping funnel over 30 minutes. Vigorous gas evolution (N₂) will be observed.

  • Reaction Monitoring: After the addition is complete, maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst may be pyrophoric upon drying; quench it carefully with water before disposal.

  • Concentration: Rinse the Celite pad with a small amount of ethanol. Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid, 3,4,5-Trifluoro-2-methylbenzene-1,6-diamine, can be purified by recrystallization from an ethanol/water mixture or by column chromatography if necessary.

PART 2: Synthesis of Fluorinated Benzimidazoles

Principle of the Reaction: The Phillips condensation is a classic method for benzimidazole synthesis, involving the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[8] A more modern and often higher-yielding approach involves the direct condensation with an aldehyde, which proceeds via an initial Schiff base formation followed by oxidative cyclization.[9][10]

Protocol 2.1: Condensation with Aromatic Aldehydes

Materials:

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)
3,4,5-Trifluoro-2-methylbenzene-1,6-diamineN/A174.141.0 g5.74
4-Chlorobenzaldehyde104-88-1140.57807 mg5.74
Sodium Metabisulfite (Na₂S₂O₅)7681-57-4190.111.1 g5.74
N,N-Dimethylformamide (DMF)68-12-273.0920 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the diamine intermediate (1.0 g, 5.74 mmol) and 4-chlorobenzaldehyde (807 mg, 5.74 mmol) in DMF (20 mL).

  • Oxidant Addition: Add sodium metabisulfite (1.1 g, 5.74 mmol) to the solution.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, washing thoroughly with water to remove DMF and salts.

  • Purification: Dry the crude solid in a vacuum oven. The product, 2-(4-chlorophenyl)-4,5,6-trifluoro-7-methyl-1H-benzimidazole, can be further purified by recrystallization from ethanol.

Expected Results for Various Aldehydes:

AldehydeProduct Yield (%)
Benzaldehyde~85-92%
4-Methoxybenzaldehyde~88-95%
4-Nitrobenzaldehyde~80-87%
Furfural~75-83%

PART 3: Synthesis of Fluorinated Quinoxalines

Principle of the Reaction: Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11] The reaction is typically acid- or base-catalyzed and proceeds in high yield.

Protocol 3.1: Condensation with Benzil

Materials:

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)
3,4,5-Trifluoro-2-methylbenzene-1,6-diamineN/A174.14500 mg2.87
Benzil134-81-6210.23603 mg2.87
Ethanol (EtOH)64-17-546.0725 mL-
Acetic Acid (Glacial)64-19-760.052 drops-

Step-by-Step Protocol:

  • Reaction Setup: Combine the diamine (500 mg, 2.87 mmol) and benzil (603 mg, 2.87 mmol) in a 50 mL round-bottom flask with ethanol (25 mL).

  • Catalyst Addition: Add 2 drops of glacial acetic acid.

  • Reaction Execution: Heat the mixture to reflux for 2 hours. A yellow precipitate should form.

  • Isolation: Cool the reaction to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The product, 5,6,7-Trifluoro-8-methyl-2,3-diphenylquinoxaline, is often pure enough after filtration and washing. It can be recrystallized from ethanol if needed.

Alternative Strategy: Synthesis of Fluorinated Phenazines

This modular route avoids the initial amination step and instead begins with the reduction of the starting nitrobenzene to its corresponding aniline.[12][13]

G cluster_0 Phenazine Synthesis Workflow start 1,2,3-Trifluoro-5-methyl- 4-nitrobenzene aniline 2,3,4-Trifluoro- 6-methylaniline start->aniline Reduction (e.g., Fe/HCl) azobenzene Fluorinated Azobenzene Intermediate aniline->azobenzene Oxidation (e.g., PIDA) snar_adduct SNAr Adduct azobenzene->snar_adduct SNAr + 2-Methoxyaniline phenazine Fluorinated Phenazine snar_adduct->phenazine Cyclization (e.g., TFA)

Caption: Workflow for the modular synthesis of fluorinated phenazines.

This multi-step process involves:

  • Reduction: Conversion of this compound to 2,3,4-Trifluoro-6-methylaniline using a standard reduction protocol (e.g., iron powder in acidic ethanol or the hydrazine method described in 1.2).

  • Oxidation to Azobenzene: The resulting aniline is oxidized to the corresponding azobenzene dimer using an oxidant like phenyliodine(III) diacetate (PIDA).[13]

  • SNAr Reaction: The fluorinated azobenzene undergoes a nucleophilic aromatic substitution reaction with another aniline, such as 2-methoxyaniline.[14]

  • Cyclization: The adduct from the previous step is treated with a strong acid like trifluoroacetic acid (TFA) to induce cyclization and aromatization, yielding the final phenazine product.[12][13]

This approach offers high modularity, allowing for the synthesis of a diverse library of non-symmetric phenazines by varying the aniline component in the SNAr step.[14]

Safety and Handling

  • Nitroaromatic Compounds: Are often toxic and potentially explosive. Avoid heat and shock.

  • Hydrazine: Is highly toxic, corrosive, and a suspected carcinogen. Always handle in a certified chemical fume hood with appropriate PPE.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially after filtration when dry and exposed to air. Quench the catalyst with water immediately after use.

  • Strong Acids/Bases: Handle with care, using appropriate PPE.

References

  • Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms. ACS Infectious Diseases. [Link]

  • A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Organic Chemistry Portal. [Link]

  • Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms. ACS Publications. [Link]

  • A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Thieme Connect. [Link]

  • Applications of 3,4,5-Trifluoronitrobenzene in Modern Chemistry. Medium. [Link]

  • Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Unequivocal Synthesis of Phenazine-1-Carboxylic Acids: Selective Displacement of Fluorine During Alkaline Borohydride Reduction. Taylor & Francis Online. [Link]

  • Unequivocal Synthesis of Phenazine-1-Carboxylic Acids: Selective Displacement of Fluorine During Alkaline Borohydride Reduction of N-(2-Fluorophenyl)-3-Nitroanthranilic Acids. Taylor & Francis Online. [Link]

  • Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Beilstein Journal of Organic Chemistry. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Center for Biotechnology Information (PMC). [Link]

  • Fluorine substituted non-symmetric phenazines: a new synthetic protocol from polyfluorinated azobenzenes. ResearchGate. [Link]

  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Publications. [Link]

  • Review On Synthesis Of Benzimidazole From O- phenyldiamine. IJARIIE. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. [Link]

  • Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes. MDPI. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Royal Society of Chemistry. [Link]

  • Synthesis of fluorinated Heterocycles. Loughborough University. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

Sources

Handling and storage protocols for 1,2,3-Trifluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Reactivity Protocols for 1,2,3-Trifluoro-5-methyl-4-nitrobenzene

Core Directive & Executive Summary

This guide defines the operational envelope for This compound , a highly specialized polyfluorinated nitroarene intermediate. Unlike standard aromatic building blocks, this compound presents a unique duality of hazards: high-energy potential (due to the nitro group) and extreme electrophilicity (due to the fluorinated activation).

Critical Warning: This compound is not merely a "reagent"; it is a stored energy system . The combination of a nitro group with multiple electron-withdrawing fluorine atoms sensitizes the ring to Nucleophilic Aromatic Substitution (SNAr).[1] Improper storage or exposure to moisture/nucleophiles can trigger rapid, exothermic decomposition or the evolution of Hydrogen Fluoride (HF).

Chemical Identity & Physicochemical Profile

To ensure precise identification and handling, the following profile must be verified against your Certificate of Analysis (CoA) upon receipt.

PropertySpecification / ValueCritical Note
Chemical Name This compoundSystematic IUPAC naming is essential due to isomer complexity.
Structure Class Polyfluorinated Nitro-TolueneActivated electrophile for SNAr.
Appearance Pale yellow to amber liquid/low-melting solidDarkening indicates decomposition (azo/azoxy coupling).
Molecular Weight ~191.11 g/mol
Melting Point < 30°C (Estimate)Often supercools; treat as liquid for containment.
Boiling Point > 200°C (Decomposes)Do not distill without DSC thermal scanning.
Flash Point > 100°CHigh flash point does not imply thermal stability.
Reactivity High (SNAr Active)Vulnerable to hydrolysis and amine attack.

Storage Protocols: The "Zero-Flux" System

The stability of fluorinated nitrobenzenes is governed by the absence of nucleophiles (including water). We utilize a Zero-Flux Storage Protocol to prevent the "slow-burn" degradation that releases HF and pressurizes containers.

Storage Logic Flow

StorageProtocol Start Material Receipt Visual Visual Inspection (Yellow = Good, Brown = Reject) Start->Visual Atmosphere Atmosphere Control (Argon Purge) Visual->Atmosphere Pass Reject Quarantine & Disposal Visual->Reject Fail Temp Temp Control (2°C to 8°C) Atmosphere->Temp Secondary Secondary Containment (Overpack with Desiccant) Temp->Secondary Storage Long-Term Storage Secondary->Storage

Figure 1: Decision tree for the intake and storage of labile fluorinated nitroarenes. Note the critical visual inspection step.

Detailed Storage Steps:
  • Atmosphere: Store strictly under Argon or Nitrogen. The electron-deficient ring renders the C-F bonds susceptible to hydrolysis by atmospheric moisture, generating HF and phenols.

  • Temperature: Maintain at 2°C – 8°C . While the compound is stable at room temperature for short periods, cold storage inhibits the kinetics of any trace autocatalytic decomposition.

  • Container: Use Teflon (PTFE) or Polypropylene liners. Avoid ground glass joints without Teflon sleeves, as trace HF formation can seize glass joints (etching).

  • Secondary Containment: Store the primary vial inside a secondary jar containing activated molecular sieves or Drierite to scavenge ambient moisture.

Handling & Synthesis Workflow (SNAr Application)

This compound is primarily used as a scaffold for drug synthesis via Nucleophilic Aromatic Substitution (SNAr) . The fluorine atoms at positions 1 and 3 (ortho/para to the Nitro group) are highly activated leaving groups.

Safety Causality: The reaction with amines or alkoxides is exothermic . Because the nitro group activates the ring, the reaction rate is orders of magnitude faster than with chlorobenzenes. Uncontrolled addition can lead to a thermal runaway.

Operational Workflow

HandlingWorkflow PPE PPE: Butyl Gloves + Face Shield Solvent Solvent Selection (Anhydrous DMF/DMSO/THF) PPE->Solvent Prep TempSet Cooling Bath (-10°C to 0°C) Solvent->TempSet Setup Addition Controlled Addition (Dropwise) TempSet->Addition Reaction Quench Acidic Quench (Control Exotherm) Addition->Quench Workup

Figure 2: Operational workflow for SNAr reactions. Cooling is mandatory before reagent mixing.

Step-by-Step Protocol:
  • Solvent Selection: Use anhydrous aprotic solvents (THF, DMF, Acetonitrile).

    • Why? Protic solvents (alcohols) can compete as nucleophiles, leading to side-product ethers. Water will destroy the starting material.

  • Temperature Control:

    • Start all reactions at -10°C to 0°C .

    • The activation energy for SNAr on this scaffold is low. Room temperature mixing can cause an immediate temperature spike.

  • Reagent Addition:

    • Add the nucleophile to the substrate slowly (or vice versa, depending on stoichiometry), but never combine all reagents at once.

    • Monitor internal temperature; do not allow a rise >5°C during addition.

  • Monitoring:

    • Use TLC or LC-MS. The disappearance of the starting material is usually rapid.

    • Warning: If the reaction turns dark black/tar-like rapidly, it indicates decomposition of the Meisenheimer complex or polymerization. Cool immediately.

Emergency Response & Decontamination

In the event of a spill or exposure, standard hydrocarbon protocols are insufficient due to the potential for HF generation and nitro-toxicity.

  • Skin Contact: Immediate wash with PEG-400 (Polyethylene Glycol) followed by soap and water. PEG helps solubilize the lipophilic nitroarene better than water alone.

  • Spill Cleanup:

    • Evacuate the immediate area (fumes).

    • Do not use paper towels (fire risk with oxidizers/nitro compounds).

    • Adsorb with Vermiculite or sand.

    • Neutralize the surface with a dilute Sodium Carbonate solution to quench any generated HF.

  • Waste Disposal: Segregate as Halogenated Organic / Oxidizer . Do not mix with strong bases or reducing agents in the waste stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Fluorinated Nitrobenzenes. Retrieved from [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts (2025). Reactivity of Electron-Deficient Aromatics. Retrieved from [Link][2][3][4][5][6][7][8][9][10]

  • American Chemical Society (2024). Biocatalytic and Synthetic Strategies for Nitration Reactions. Retrieved from [Link]

(Note: While specific CAS data for the exact this compound isomer is limited in public databases, protocols are derived from the established safety profiles of the 2,3,4-trifluoronitrobenzene class.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2,3-Trifluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Center. Subject: 1,2,3-Trifluoro-5-methyl-4-nitrobenzene (TFMNB) Case ID: PUR-F3-NO2-005 Support Tier: Senior Application Scientist

Executive Summary: The Purification Challenge

Purifying This compound presents a unique set of challenges due to the "push-pull" electronic nature of the aromatic ring. The electron-withdrawing trifluoro- and nitro- groups, combined with the electron-donating methyl group, create a highly polarized system.

Common impurities encountered in this synthesis (typically via nitration of 3,4,5-trifluorotoluene or Halex fluorination) include:

  • Regioisomers: (If starting material was isomeric mixtures).

  • Halogen-Exchange Byproducts: (Chloro-difluoro analogs if synthesized via Halex).

  • Over-nitrated species: (Dinitro compounds).

  • Hydrolysis products: (Fluorophenols generated by harsh basic washes).

This guide prioritizes crystallization and hybrid-distillation techniques over standard chromatography, which is often insufficient for separating close-boiling fluorinated isomers.

Module 1: Diagnostic Profiling (Know Your Enemy)

Before attempting bulk purification, you must identify the specific impurity profile. Standard HPLC is often insufficient due to the similar polarity of fluorinated isomers.

Q: My HPLC shows a single peak, but the melting point is depressed. What is happening?

A: You likely have a "isobaric" or "pseudo-isobaric" impurity , such as a chloro-analog (if using Halex chemistry) or a close regioisomer.

  • The Fix: Use 19F-NMR immediately. Fluorine NMR has a chemical shift dispersion ~100x wider than Proton NMR. Isomers that co-elute on C18 HPLC will often show distinct peaks in 19F-NMR separated by 1–5 ppm.

  • Protocol: Run a non-decoupled 19F-NMR in

    
    . Look for satellite peaks around the main signals (-130 to -160 ppm range).
    
Impurity Identification Table
Impurity TypeOriginDetection MethodRemoval Strategy
Precursor (Start Material) Incomplete ReactionGC-MS / TLC (Non-polar)Vacuum Distillation / Silica Plug
Dinitro-species Over-nitration (High Temp)GC-MS (High MW)Recrystallization (Ethanol/Hexane)
Fluorophenols Hydrolysis (High pH wash)LC-MS (Negative Mode)Base Extraction (NaOH wash)
Chloro-analogs Halex FailureGC-MS (Isotope pattern)Melt Crystallization (Critical)

Module 2: Purification Workflows

Workflow Visualization

The following decision tree outlines the optimal purification route based on your crude purity.

PurificationWorkflow Start Crude TFMNB Mixture CheckPurity Analyze Purity (GC + 19F-NMR) Start->CheckPurity Decision1 Major Impurity Type? CheckPurity->Decision1 Phenols Acidic/Phenolic Impurities Decision1->Phenols Hydrolysis Products Isomers Regioisomers / Chloro-analogs Decision1->Isomers Isomers/Halogens Wash Caustic Wash (5% NaOH, Cold) Phenols->Wash Distill Vacuum Distillation (Remove Tars) Wash->Distill Isomers->Distill Cryst Melt/Solvent Crystallization Distill->Cryst Enrichment Final Pure TFMNB (>99%) Cryst->Final

Figure 1: Decision matrix for selecting the appropriate purification unit operation based on impurity profiling.

Module 3: Detailed Protocols

Protocol A: The "Soft" Crystallization (For Isomer Separation)

Best for: Removing regioisomers and dinitro impurities.

Theory: Fluorinated nitrobenzenes often form eutectic systems with their isomers. "Crash" cooling traps impurities. You need a thermodynamic equilibrium approach.

  • Solvent Selection: Use IPA (Isopropyl Alcohol) / Hexane (1:4 ratio) or Methanol/Water (if the compound is stable to hydrolysis).

    • Note: Avoid pure non-polar solvents if dinitro impurities are present; they are too soluble in aromatics.

  • Dissolution: Dissolve crude solid in minimum hot IPA (

    
    ).
    
  • Precipitation: Add hot Hexane slowly until persistent cloudiness appears. Add 1 mL IPA to clear it.

  • Cooling Ramp:

    • Cool to

      
       at a rate of 
      
      
      
      (Slow!).
    • Hold at

      
       for 2 hours.
      
    • Cool to

      
       and hold for 4 hours.
      
  • Filtration: Filter cold. Wash with pre-chilled Hexane.

Protocol B: Chemical Washing (The "Phenol Scrub")

Best for: Removing fluorophenols (hydrolysis byproducts) which poison downstream catalysts.

Warning: Nitro-fluorobenzenes are susceptible to Nucleophilic Aromatic Substitution (


). Strong bases can cause more impurities if not handled correctly.
  • Dissolve crude oil in Dichloromethane (DCM) or MTBE .

  • Cool solution to

    
    .
    
  • Wash with cold 5%

    
      (Weak base is safer than NaOH).
    
  • Critical Step: If phenols persist, use 5% NaOH but keep contact time under 5 minutes and temperature

    
     .
    
  • Immediately wash with water, then Brine, and dry over

    
    .
    

Module 4: Troubleshooting & FAQs

Q: The product is oiling out instead of crystallizing.

A: This indicates the impurity level is near the eutectic point .

  • The Fix: "Seed and Starve."

    • Dissolve the oil in a solvent where it is moderately soluble (e.g., Methanol).

    • Add a seed crystal of pure material (if available).

    • If no seed is available, scratch the glass side of the flask with a glass rod to induce nucleation sites.

    • Cool extremely slowly. If it oils out again, re-heat and add 5% more solvent.

Q: I cannot remove the "Chloro" impurity (e.g., 2-chloro-3,4-difluoro analog).

A: This is the "Halex Nightmare." Chloro- and Fluoro- analogs have nearly identical boiling points and solubilities.

  • The Fix: Melt Crystallization (Zone Refining) is often the only non-chromatographic solution.

    • Melt the entire mass.

    • Slowly cool it.[1] The crystal front will exclude the chloro-impurity (which disrupts the lattice slightly more than F).

    • Decant the liquid residue (enriched in impurity) when 80% of the mass has solidified.

Q: My product is turning red/brown upon storage.

A: This suggests trace aniline formation (reduction of nitro) or phenol oxidation.

  • The Fix: Pass the final solution through a small pad of Neutral Alumina (not Silica, which can be acidic) before final evaporation. Store under Nitrogen in the dark.

References

  • Nitration Regioselectivity & Mechanism

    • Topic: Regioselectivity in nitration of trifluoromethyl/methyl benzenes.
    • Source: Columbia University, "Rate and Regioselectivity in the Nitration of Toluene/Trifluoromethylbenzene."
    • URL:[Link]

  • Topic: Separation of nitrotoluene isomers via crystallization and eutectic control.
  • 19F-NMR Characterization

    • Topic: Chemical shifts of fluorinated aromatics and sensitivity to local environment.[2][3][4]

    • Source: Alfa Chemistry, "19F NMR Chemical Shift Table."
  • Halex Reaction & Impurities: Topic: Synthesis of trifluoronitrobenzenes from chlorinated precursors (Halex context). Source: ChemicalBook, "1,2,3-Trifluoro-4-nitrobenzene synthesis."

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling. Fluorinated nitro-aromatics can be energetic and toxic.

Sources

Troubleshooting low conversion rates in 1,2,3-Trifluoro-5-methyl-4-nitrobenzene reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the reduction of 1,2,3-Trifluoro-5-methyl-4-nitrobenzene to its corresponding aniline, 2,3,4-Trifluoro-5-methylaniline. This transformation is a critical step in the synthesis of advanced pharmaceuticals and agrochemicals, where the resulting aniline serves as a key building block.[1] However, the presence of multiple fluorine substituents on the aromatic ring introduces specific challenges, primarily the risk of hydrodefluorination and the potential for incomplete reaction.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will explore the causality behind these issues and offer validated protocols to enhance your conversion rates and product purity.

Troubleshooting Guide: Low Conversion & Side Reactions

This section addresses the most common issues in a direct question-and-answer format.

Issue 1: My reaction shows low or no conversion of the starting material. What is the primary cause?

Low or no conversion is typically rooted in the activity of your reducing system. The cause differs depending on the chosen methodology.

  • For Catalytic Hydrogenation (e.g., H₂ with Pd/C, Pt/C, or Raney® Ni):

    • Probable Cause: Catalyst inactivity or poisoning. Heterogeneous catalysts are highly sensitive to impurities. Sulfur compounds, strong chelators, or even trace metals from previous reactions can irreversibly bind to the catalyst's active sites.[2] The catalyst may also be old or improperly stored, leading to oxidation or loss of activity.

    • Solution:

      • Use a Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier for troubleshooting.

      • Increase Catalyst Loading: While not always optimal, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor inhibition.

      • Check Your Substrate & Solvent Purity: Ensure the starting material and solvent are free from potential catalyst poisons.

      • Ensure Proper Hydrogen Delivery: For reactions using H₂ gas, ensure the system is leak-free and that agitation is sufficient to overcome gas-liquid mass transfer limitations.

  • For Metal/Acid Reductions (e.g., Fe/NH₄Cl, SnCl₂/HCl):

    • Probable Cause: Passivation of the metal surface or incorrect stoichiometry. Metal powders like iron and zinc can develop a passivating oxide layer on their surface, preventing them from acting as an effective electron donor.[3]

    • Solution:

      • Activate the Metal: Use electrolytic-grade iron powder, which has a higher surface area and reactivity.[4] Pre-treating the metal powder with dilute acid (e.g., a brief wash with 1M HCl for iron or zinc) followed by rinsing with water, ethanol, and ether can remove the oxide layer.

      • Verify Stoichiometry: The reduction of a nitro group is a six-electron process.[5] Ensure you are using a sufficient molar excess of the metal (typically 3-5 equivalents) and the proton source (e.g., ammonium chloride).

      • Ensure Vigorous Stirring: Mechanical stirring is crucial to continuously expose fresh metal surfaces during the reaction.

Issue 2: The reaction starts but stalls, leaving a mixture of starting material and product. Why?

A stalled reaction points to a gradual loss of reducing power or changing reaction conditions.

  • Probable Cause (Catalytic Hydrogenation): Progressive catalyst deactivation. The intermediates in the nitro reduction pathway, such as nitroso and hydroxylamine species, can sometimes bind strongly to the catalyst surface, inhibiting turnover.[6]

  • Solution:

    • Sequential Catalyst Addition: If the reaction stalls, carefully filter the mixture under an inert atmosphere (to prevent the catalyst from becoming pyrophoric) and add a fresh portion of the catalyst.

    • Optimize Temperature and Pressure: A modest increase in hydrogen pressure or temperature can sometimes provide the necessary activation energy to push the reaction to completion.

  • Probable Cause (Metal/Acid Reduction): Consumption of the acid component or formation of intractable metal hydroxides. In the Fe/NH₄Cl system, the ammonium chloride acts as a proton donor and electrolyte.[7] If consumed, the reaction pH rises, causing iron(II) and iron(III) hydroxides to precipitate and coat the iron powder, halting the reaction.[8]

  • Solution:

    • Add More Proton Source: A small, additional charge of ammonium chloride can sometimes restart a stalled reaction.

    • Improve Solubility: Ensure enough co-solvent (e.g., ethanol, methanol) is present to keep all components adequately solvated.

Issue 3: I am forming significant byproducts, especially a product that appears to have lost a fluorine atom. How can I prevent this?

The formation of byproducts is a direct challenge to chemoselectivity. Hydrodefluorination is a known side reaction with highly activated aromatic systems.

  • Probable Cause: Overly aggressive reduction conditions, particularly with certain catalysts. Palladium on carbon (Pd/C) is notoriously effective at cleaving carbon-halogen bonds, including C-F bonds, especially under prolonged reaction times or elevated temperatures.[9]

  • Solution: Change Your Reduction System. This is the most critical adjustment.

    • Switch to a Milder Catalyst: Raney Nickel is often superior to Pd/C for reducing nitro groups while preserving aromatic halides.[10] The addition of certain metal fluorides can also enhance the reactivity of Raney Ni.[11]

    • Avoid Catalytic Hydrogenation: Metal/acid reductions are generally more chemoselective for the nitro group and less prone to causing dehalogenation. The Fe/NH₄Cl system in an ethanol/water mixture is highly recommended for this specific substrate.[4][12] Stannous chloride (SnCl₂) is also an excellent choice known for its high selectivity.[13]

    • Consider Sulfide Reagents: The Zinin reduction, using reagents like sodium sulfide (Na₂S), is exceptionally mild and selective for nitro groups in the presence of other reducible functionalities, including halides.[14][15]

  • Probable Cause (Formation of Azo/Azoxy Compounds): Incomplete reduction leading to the condensation of intermediates. The nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) intermediates can react with each other or with the final aniline product, especially under neutral or basic conditions, to form dimeric impurities.[16]

  • Solution: Ensure a sufficient excess of the reducing agent and maintain acidic or mildly acidic conditions throughout the reaction to favor the complete six-electron reduction to the amine.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low conversion rates.

Caption: A decision tree for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around method for reducing this compound on a lab scale? For this specific substrate, the Béchamp reduction using iron powder and ammonium chloride (Fe/NH₄Cl) in an ethanol/water solvent system is highly recommended. [12] It offers an excellent balance of high chemoselectivity (preserves C-F bonds), low cost, operational simplicity, and a more environmentally benign profile compared to tin-based reagents.[12][17]

Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar eluent system (e.g., 10-20% Ethyl Acetate in Hexanes). The starting nitroarene will be significantly less polar (higher Rf) than the resulting aniline product, which will stick closer to the baseline. A UV lamp is required for visualization. For more quantitative analysis, LCMS is ideal.

Q3: The workup of my Fe/NH₄Cl reaction results in a thick, black sludge that is difficult to filter. How can I improve this? This is a very common issue caused by the formation of fine iron particles and iron oxides/hydroxides.[8]

  • Dilute First: Before filtering, dilute the reaction mixture with a generous amount of a solvent like ethyl acetate or dichloromethane.

  • Use a Filter Aid: Filter the mixture through a thick pad of Celite® or diatomaceous earth. This prevents the fine particles from clogging the filter paper.

  • Hot Filtration: Filtering the mixture while warm can sometimes improve flow rates.

  • Complexation (Advanced): For very difficult mixtures, adding a chelating agent like a saturated aqueous solution of EDTA or citrate after the reaction can help dissolve the iron salts, making filtration or extraction much cleaner.[8]

Q5: My final aniline product is a dark oil or solid. How can I purify it? Aniline compounds are notoriously prone to air oxidation, which forms highly colored impurities.

  • Work under Inert Atmosphere: During workup and purification, try to minimize exposure to air.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes, and filter through Celite®. This is very effective at removing colored impurities.

  • Column Chromatography: Purification via silica gel chromatography is standard.

  • Distillation: If the product is a liquid, distillation under reduced pressure is an excellent method for obtaining a colorless product.

Comparative Data of Recommended Reduction Methods
MethodReagents & ConditionsProsConsDefluorination Risk
Fe/NH₄Cl Reduction Fe powder (3-5 eq.), NH₄Cl (4 eq.), EtOH/H₂O, Reflux[4]High chemoselectivity, low cost, environmentally friendly, scalable.Workup can be challenging due to iron sludge.[8]Very Low
SnCl₂ Reduction SnCl₂·2H₂O (3-4 eq.), EtOH or EtOAc, Reflux[13]Excellent chemoselectivity, reliable, tolerates many functional groups.Tin waste is toxic and difficult to dispose of, relatively expensive.[13]Very Low
Catalytic Hydrogenation Raney® Ni, H₂ (50 psi) or H₂ source (e.g., Hydrazine), EtOH, RT-50°C[10]Clean reaction, no metal salt waste, high atom economy.Raney® Ni is pyrophoric, risk of catalyst poisoning, potential for dehalogenation.Low to Moderate
Validated Experimental Protocols
Protocol 1: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This protocol is adapted from established procedures for the selective reduction of nitroarenes.[4][5]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol and water in a 4:1 ratio (e.g., 20 mL EtOH, 5 mL H₂O per gram of substrate). To this suspension, add ammonium chloride (NH₄Cl, 4.0 eq) and fine iron powder (electrolytic grade, 3-5 eq).

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-85°C). The reaction is often exothermic initially. Monitor the reaction progress by TLC (e.g., 15% EtOAc/Hexanes). The reaction is typically complete in 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (approx. 20 mL per gram of starting material).

    • Filter the black sludge through a pad of Celite®. Wash the filter cake thoroughly with additional ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,3,4-Trifluoro-5-methylaniline.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

ProtocolWorkflow cluster_0 Fe/NH₄Cl Reduction Workflow A 1. Charge Flask (Substrate, EtOH/H₂O) B 2. Add Reagents (Fe Powder, NH₄Cl) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool & Dilute (Ethyl Acetate) C->D E 5. Filter through Celite® D->E F 6. Aqueous Workup (Wash with H₂O, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography) G->H

Caption: Step-by-step workflow for the Fe/NH₄Cl reduction protocol.

References
  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. [Link]

  • Gore, P. H., & Hughes, G. K. (1972). Selective Reduction of Nitroaromatic Compounds. Journal of the Chemical Society, Perkin Transactions 1, 66. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Huber, D., Andermann, G., & Leclerc, G. (1988). Selective reduction of aromatic / aliphatic nitro groups by sodium sulfide. Tetrahedron Letters. Available at: [Link]

  • Akam, T. M., et al. (2021). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. [Link]

  • Edelmann, F. T. (2020). Answer to "What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?". ResearchGate. Available at: [Link]

  • Strachan, J. P., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(8), 3171–3178. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]

  • Reddit. (2025). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? r/Chempros. Retrieved from [Link]

  • Cantillo, D., & Kappe, C. O. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. CHIMIA International Journal for Chemistry, 70(11), 785-789. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Sn2+ reduction. Retrieved from [Link]

  • Mondal, S., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Materials Research Express. [Link]

  • ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

  • Fu, X., et al. (2020). Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. Catalysis Science & Technology, 10(18), 6138-6149. [Link]

  • Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]

  • Li, Y., et al. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Molecules, 28(7), 3189. [Link]

  • ResearchGate. (2015). Metal fluoride promoted catalytic hydrogenation of aromatic nitro compounds over RANEY® Ni. Retrieved from [Link]

  • Reif, D. J. (1991). U.S. Patent No. 5,068,436. Washington, DC: U.S. Patent and Trademark Office.
  • Chemistry Stack Exchange. (2025). Where does the electron go in Béchamp reduction?. Retrieved from [Link]

  • Blaser, H. U. (2010). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Advanced Synthesis & Catalysis, 352(1), 19-35. Available at: [Link]

Sources

Technical Support Center: Optimizing Reactions with 1,2,3-Trifluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2,3-trifluoro-5-methyl-4-nitrobenzene (CAS 923032-93-3).[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures and troubleshooting common experimental challenges. The unique substitution pattern of this molecule—three adjacent fluorine atoms, a nitro group, and a methyl group—presents specific considerations for both its synthesis and its subsequent use in nucleophilic aromatic substitution (SNAr) reactions.

This document is structured to address issues from two critical perspectives:

  • Synthesis: Focusing on the nitration of the precursor, 3,4,5-trifluorotoluene, where temperature control is paramount for yield and isomeric purity.

  • Reactivity: Centered on the use of this compound as a substrate in SNAr reactions, where temperature dictates reaction rate, selectivity, and product integrity.

Part 1: Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter during your experiments, providing a logical path from observation to resolution.

Scenario 1: Synthesis via Nitration of 3,4,5-Trifluorotoluene

The synthesis of this compound typically involves the electrophilic aromatic substitution (nitration) of 3,4,5-trifluorotoluene. Temperature control during this step is critical.

Problem: Low yield of the desired 4-nitro isomer and formation of multiple unidentified byproducts.

  • Question 1: My nitration of 3,4,5-trifluorotoluene is resulting in a low yield of the target compound. What is the most likely cause related to temperature?

    Answer: The most probable cause is suboptimal temperature control. Nitration is a highly exothermic reaction. If the temperature is too high, you risk several side reactions. The methyl group is an activating, ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directing. However, the strong electron-withdrawing nature of the fluorine atoms deactivates the ring overall, requiring forceful conditions.

    • Causality:

      • Over-nitration: Elevated temperatures (>50-60 °C) can provide sufficient energy to add a second nitro group, leading to dinitro-trifluorotoluene species, which are often difficult to separate.

      • Oxidative Degradation: At higher temperatures, the combination of nitric and sulfuric acid can act as a potent oxidizing agent, leading to the degradation of the aromatic ring or oxidation of the methyl group, resulting in a complex mixture of byproducts.

      • Isomer Formation: While the 4-position (para to the methyl group) is sterically accessible, temperature can influence the kinetic vs. thermodynamic control of the reaction, potentially leading to a less favorable isomer distribution. Studies on toluene nitration show that lower temperatures can favor para-selectivity.[5][6]

    • Troubleshooting Steps:

      • Maintain Strict Low-Temperature Conditions: Begin the reaction at 0-5 °C in an ice bath.

      • Control Reagent Addition: Add the nitrating mixture (pre-mixed and cooled) dropwise to the solution of 3,4,5-trifluorotoluene. This allows the reaction vessel's cooling system to dissipate the heat generated, preventing temperature spikes.

      • Monitor Internal Temperature: Use a thermometer placed directly in the reaction mixture, not just monitoring the bath temperature.

      • Allow for a Gradual Warm-up: After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-10 °C) for a set period before slowly allowing it to warm to room temperature. This ensures the reaction goes to completion without runaway temperature increases.

  • Question 2: I am observing the formation of the 2-nitro isomer. How can I optimize the temperature to maximize the yield of the desired 4-nitro product?

    Answer: The formation of the 2-nitro isomer (ortho to the methyl group) is expected due to the directing effect of the methyl group. However, the 4-position (para) is often favored due to reduced steric hindrance. The ratio of para to ortho isomers can be influenced by temperature.

    • Causality: The activation energy for substitution at the ortho and para positions is different. Lowering the reaction temperature generally increases selectivity for the sterically less hindered product. In the nitration of toluene itself, decreasing the temperature has been shown to decrease the amount of the meta isomer and can influence the ortho/para ratio.[5][7]

    • Optimization Strategy:

      • Low-Temperature Nitration: Performing the reaction at temperatures between -20 °C and 0 °C can significantly enhance selectivity for the para position.

      • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, alternative nitrating systems like N₂O₅ in dichloromethane can be more selective at very low temperatures (e.g., below -40 °C), minimizing undesired isomers.[5]

Scenario 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is highly activated for SNAr. The strong electron-withdrawing nitro group stabilizes the negative charge of the Meisenheimer intermediate, facilitating nucleophilic attack.[8][9] The most likely positions for substitution are C2 and C4, which are ortho and para to the nitro group, respectively.

Problem: The SNAr reaction is sluggish or does not proceed to completion.

  • Question 3: My SNAr reaction with an amine nucleophile is showing low conversion even after prolonged reaction times. Should I increase the temperature indefinitely?

    Answer: While increasing the temperature is a common strategy to accelerate slow reactions, it should be done methodically and with caution. Indefinite heating can lead to decomposition.

    • Causality: SNAr reactions have an activation energy barrier that must be overcome. If the reaction temperature is too low, the rate may be impractically slow. The stability of the Meisenheimer complex, which is crucial for the reaction to proceed, is influenced by the solvent and temperature.[8]

    • Troubleshooting Workflow:

      • Initial Temperature Range: Start the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C), especially with reactive nucleophiles.

      • Stepwise Temperature Increase: If conversion is low, increase the temperature in controlled increments (e.g., 10-15 °C) and monitor the reaction progress by TLC or LC-MS at each stage.

      • Identify the Optimal Temperature Window: Note the temperature at which the reaction rate becomes acceptable without significant byproduct formation. Many SNAr reactions on similar substrates run effectively between 80 °C and 120 °C.

      • Consider Solvent Choice: The boiling point of your solvent limits the accessible temperature range. A higher-boiling polar aprotic solvent like DMF, DMSO, or NMP can facilitate reactions requiring higher temperatures.

      • Evaluate Nucleophile and Base Strength: A weaker nucleophile or an inadequate base (if required to deprotonate the nucleophile) can also cause a sluggish reaction. Ensure the base is strong enough to generate the active nucleophile at the reaction temperature.

Problem: The SNAr reaction produces multiple products or shows signs of decomposition.

  • Question 4: When I run my SNAr reaction at a higher temperature (e.g., >120 °C), I get a dark-colored mixture and multiple spots on my TLC plate. What is happening?

    Answer: High temperatures can lead to side reactions and decomposition. The dark coloration is a common indicator of thermal degradation of either the starting material, the product, or the solvent.

    • Causality:

      • Thermal Instability: Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures.

      • Side Reactions: High temperatures can activate alternative reaction pathways. For instance, instead of substitution at one of the fluorine-bearing carbons, the methyl group could undergo reaction, or the nucleophile itself might decompose.

      • Solvent Decomposition: Solvents like DMF can decompose at high temperatures, especially in the presence of strong bases, to produce dimethylamine, which can act as an unwanted competing nucleophile.

    • Troubleshooting Decision Tree: The following diagram illustrates a logical workflow for troubleshooting this issue.

      G start High Temp Reaction Gives Dark Mixture & Multiple Products check_sm Is the starting material stable at this temperature in the solvent (without nucleophile/base)? start->check_sm check_nuc Is the nucleophile/base combination stable at this temperature? check_sm->check_nuc  Yes lower_temp Lower Temperature (e.g., reduce by 20-30 °C) and increase reaction time. check_sm->lower_temp  No check_nuc->lower_temp  Yes change_solvent Switch to a more stable, higher-boiling solvent (e.g., DMSO, Sulfolane). check_nuc->change_solvent  No check_selectivity Does lower temperature improve selectivity? lower_temp->check_selectivity yes_sel Yes check_selectivity->yes_sel no_sel No check_selectivity->no_sel optimize Optimization Successful: Proceed with lower temp. yes_sel->optimize re_eval Re-evaluate reaction: Consider a catalyst or a more reactive nucleophile. no_sel->re_eval

      Caption: Troubleshooting logic for high-temperature side reactions.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the generally recommended starting temperature for a typical SNAr reaction with this compound?

    A1: A good starting point for screening SNAr reactions with common nucleophiles (like primary/secondary amines or alkoxides) is room temperature to 50 °C . This allows you to gauge the intrinsic reactivity of the system. If no reaction is observed after a few hours, you can incrementally increase the temperature.

  • Q2: How does temperature affect the regioselectivity of nucleophilic attack? Which fluorine is most likely to be substituted?

    A2: The nitro group is the primary activating group, directing substitution to the ortho and para positions. In this molecule, this corresponds to the fluorine atoms at C2 and C4.

    • C4-Fluorine (para to -NO₂): Substitution at this position is electronically favored as the negative charge in the Meisenheimer intermediate can be delocalized onto the nitro group.

    • C2-Fluorine (ortho to -NO₂): This position is also highly activated. The fluorine at C3 is meta to the nitro group and is significantly less activated, making its substitution unlikely. The final regiochemical outcome will be a balance of electronic activation and steric hindrance. Generally, temperature has a less pronounced effect on SNAr regioselectivity compared to electrophilic substitutions, but kinetic control at lower temperatures might favor the more electronically activated site.

  • Q3: For the synthesis (nitration), what are the key safety considerations related to temperature?

    A3: The primary safety concern is a runaway reaction . The nitration of aromatic compounds is highly exothermic. If the heat generated is not effectively removed, the reaction rate will increase, leading to a rapid rise in temperature and pressure, which can cause the reactor to fail. Always use an ice bath, add reagents slowly, and monitor the internal temperature. Never charge all reagents at once.

  • Q4: Can microwave heating be used to optimize these reactions?

    A4: Yes, microwave synthesis can be an excellent tool for optimizing SNAr reactions, but it must be used with caution for nitrations.

    • For SNAr: Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields. It is ideal for high-throughput screening of temperature conditions.

    • For Nitration: Using microwave heating for nitration is not recommended for general laboratory practice unless specialized equipment designed for high-energy reactions is used. The risk of a runaway reaction and explosion is significant.

Part 3: Data Tables and Protocols

Table 1: Recommended Temperature Ranges for Different Reaction Classes
Reaction TypeReagentsTypical SolventsStarting Temp. (°C)Optimization Range (°C)Key Considerations
Nitration HNO₃ / H₂SO₄Excess H₂SO₄ or CH₂Cl₂0 - 5-10 to 25Strict temperature control is critical to prevent over-nitration and ensure safety.
SNAr (Amine) R₂NH, K₂CO₃DMF, DMSO, NMP25 (Room Temp)50 - 120Higher temperatures may be needed for less reactive amines. Monitor for solvent decomposition above 120°C.
SNAr (Alkoxide) NaOR / KORTHF, Dioxane, DMF25 (Room Temp)40 - 100Anhydrous conditions are essential to prevent hydrolysis of the starting material.
SNAr (Thiol) RSH, K₂CO₃/NaHDMF, DMSO25 (Room Temp)50 - 100Thiols are often very reactive; start at lower temperatures to control the reaction rate.
Experimental Protocol 1: Synthesis of this compound (Representative Protocol)

This protocol is based on general procedures for the nitration of deactivated aromatic rings and should be adapted and optimized.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3,4,5-trifluorotoluene (1.0 eq). Cool the flask to 0 °C in an ice-salt bath.

  • Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Addition: Add the pre-cooled nitrating mixture to the stirred solution of 3,4,5-trifluorotoluene dropwise over 30-45 minutes. Crucially, ensure the internal reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour.

  • Warm-up: Remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice. The product may precipitate as a solid or oil. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol Visualization: Key Steps in Nitration Temperature Control

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase prep_reagents 1. Cool Substrate (3,4,5-Trifluorotoluene) to 0 °C prep_nitro 2. Prepare & Cool Nitrating Mixture (HNO₃/H₂SO₄) addition 3. Slow, Dropwise Addition of Nitrating Mixture prep_nitro->addition monitor 4. CRITICAL: Maintain Internal Temp < 10 °C addition->monitor stir_cold 5. Stir at 0-5 °C (1 hour) monitor->stir_cold stir_warm 6. Slow Warm-up to RT (2-3 hours) stir_cold->stir_warm quench 7. Quench on Ice stir_warm->quench extract 8. Extraction & Washing quench->extract purify 9. Purification extract->purify

Caption: Workflow for controlled-temperature nitration.

References

  • Google Patents. (n.d.). CA2924418A1 - Derivatives of n-(arylamino) sulfonamides including polymorphs as inhibitors of mek as well as compositions, methods of use and methods for preparing the same.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved February 15, 2026, from [Link]

  • Łukasiewicz-IPO. (2023, June 30). Review of the Methods for Selective Nitration of Toluene. Retrieved February 15, 2026, from [Link]

  • Łukasiewicz Research Network – Institute of Industrial Organic Chemistry. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts.
  • Maurya, S. K., Gurjar, M. K., Malshe, K. M., Patil, P. T., Dongare, M. K., & Kemnitz, E. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5, 720-723.
  • ResearchGate. (2001, October 3). “Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene”. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of the temperature of toluene nitration with N2O5 in CH2Cl.... Retrieved February 15, 2026, from [Link]

  • StuDocu. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved February 15, 2026, from [Link]

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Validation & Comparative

The Decisive Role of Fluorine Positioning on the Stability of 1,2,3-Trifluoro-5-methyl-4-nitrobenzene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the introduction of fluorine into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, modulate electronic properties, and improve overall performance.[1][2][3] However, the precise placement of these fluorine atoms can have profound and sometimes counterintuitive effects on the molecule's stability. This guide provides an in-depth comparative analysis of the stability of 1,2,3-Trifluoro-5-methyl-4-nitrobenzene and its positional isomers, offering a framework for understanding how the intricate interplay of substituent effects governs the energetic properties of these compounds.

The Stability Landscape: Why Fluorine Position Matters

Nitroaromatic compounds are inherently energetic, and their stability is a critical parameter for safe handling, storage, and application. The primary event in the thermal decomposition of many nitroaromatics is the homolytic cleavage of the C–NO2 bond.[4][5] The energy required for this bond scission, known as the Bond Dissociation Energy (BDE), is a direct measure of the molecule's thermal stability. The electronic environment of the aromatic ring, dictated by the nature and position of its substituents, plays a pivotal role in modulating this BDE.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect can stabilize the aromatic ring but can also influence the strength of the C–NO2 bond. The methyl group, in contrast, is an electron-donating group (+I effect). The stability of a given isomer of trifluoro-methyl-nitrobenzene is therefore a result of the cumulative and positional effects of these opposing electronic influences.

This guide will explore the predicted stability of the following isomers of this compound, focusing on the isomer of interest and a selection of its positional isomers to illustrate the impact of fluorine placement.

Isomers Under Consideration:

  • Isomer A: this compound (Target)

  • Isomer B: 2,3,4-Trifluoro-1-methyl-5-nitrobenzene

  • Isomer C: 1,3,5-Trifluoro-2-methyl-4-nitrobenzene

  • Isomer D: 2,4,6-Trifluoro-1-methyl-3-nitrobenzene

Comparative Stability Analysis: A Predictive Framework

The stability of these isomers is primarily influenced by:

  • Inductive Effects: The strong electron-withdrawing nature of fluorine atoms tends to strengthen the C–NO2 bond when positioned ortho or para to the nitro group. Conversely, the electron-donating methyl group can have a destabilizing effect, particularly when ortho or para to the nitro group.

  • Steric Hindrance: Bulky groups ortho to the nitro group can cause it to twist out of the plane of the aromatic ring. This disruption of coplanarity reduces resonance stabilization and can weaken the C–NO2 bond, leading to lower thermal stability.

  • Intramolecular Interactions: The potential for hydrogen bonding or other through-space interactions between the substituents can also influence stability.

Based on these principles, we can predict a qualitative stability ranking for our isomers of interest.

IsomerKey Structural FeaturesPredicted Relative StabilityRationale
Isomer C: 1,3,5-Trifluoro-2-methyl-4-nitrobenzeneFluorine atoms are meta to the nitro group. The methyl group is ortho to the nitro group.Highest The fluorine atoms exert their inductive withdrawal primarily at the meta positions, which has a less pronounced effect on the C-NO2 bond compared to ortho/para substitution. The ortho methyl group introduces some steric hindrance, but the overall electronic stabilization from the meta fluorines is expected to dominate, leading to a relatively high BDE for the C-NO2 bond.
Isomer A: this compound (Target)Two fluorine atoms are ortho and one is meta to the nitro group. The methyl group is meta to the nitro group.Intermediate The two ortho fluorine atoms provide significant inductive stabilization to the C-NO2 bond. The meta-positioned methyl group has a minimal electronic destabilizing effect. However, the presence of three adjacent fluorine atoms may introduce some ring strain.
Isomer B: 2,3,4-Trifluoro-1-methyl-5-nitrobenzeneOne fluorine is ortho, one is meta, and one is para to the nitro group. The methyl group is ortho to the nitro group.Lower The combination of an ortho methyl group and an ortho fluorine atom creates significant steric hindrance around the nitro group, likely forcing it out of the plane of the ring and weakening the C-NO2 bond. While the para fluorine provides some electronic stabilization, the steric destabilization is predicted to be the dominant factor.
Isomer D: 2,4,6-Trifluoro-1-methyl-3-nitrobenzeneTwo fluorine atoms are ortho and one is para to the nitro group. The methyl group is also ortho to the nitro group.Lowest This isomer experiences the most severe steric crowding. With two ortho fluorine atoms and an ortho methyl group all flanking the nitro group, the C-NO2 bond is expected to be significantly weakened due to steric repulsion and loss of planarity. This arrangement is predicted to have the lowest thermal stability.

Experimental Verification: Protocols for Stability Assessment

To empirically validate these predictions, a suite of standardized thermal analysis and sensitivity tests should be employed. The following section details the methodologies for these crucial experiments.

Thermal Stability Assessment

1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal properties of a material, including its melting point and decomposition temperature.[2][3][6][7][8]

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Exothermic events, such as decomposition, release heat, while endothermic events, like melting, absorb heat.

  • Experimental Protocol:

    • Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).

    • Record the heat flow as a function of temperature. The onset temperature of the exothermic decomposition peak is a key indicator of thermal stability. A higher onset temperature signifies greater thermal stability.

2. Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the mass loss of a material as a function of temperature, which is indicative of its decomposition profile.[9][10][11]

  • Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate. The temperature at which significant mass loss begins is a measure of the material's thermal stability.

  • Experimental Protocol:

    • Place a small, accurately weighed sample (5-10 mg) into a TGA pan (platinum or ceramic).

    • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen at 20 mL/min).

    • Record the sample mass as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve. A higher decomposition onset temperature indicates greater thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample place Place in TGA Pan weigh->place heat Heat at 10°C/min under N2 place->heat record Record Mass vs. Temperature heat->record plot Plot TGA Curve record->plot determine Determine Onset of Decomposition plot->determine

Caption: Workflow for Thermogravimetric Analysis (TGA).

Mechanical Sensitivity Assessment

3. Impact Sensitivity (BAM Fallhammer Test)

This test determines the sensitivity of a substance to impact energy, a critical safety parameter for energetic materials.[4][12][13][14][15]

  • Principle: A specified weight is dropped from varying heights onto a sample of the material. The impact energy at which there is a 50% probability of initiating a reaction (explosion, decomposition, or charring) is determined.

  • Experimental Protocol (Bruceton Method):

    • A small, measured amount of the sample (approx. 40 mm³) is placed in the BAM fallhammer apparatus between two steel cylinders.

    • A series of trials is conducted by dropping a standard weight (e.g., 2 kg) from different heights.

    • The outcome of each trial ("go" for reaction, "no-go" for no reaction) is recorded.

    • The drop height for the subsequent trial is adjusted based on the previous result (increased after a "no-go," decreased after a "go").

    • A statistical analysis (the Bruceton method) is applied to the results of at least 25 trials to determine the 50% probability impact energy (E50). A higher E50 value indicates lower sensitivity and greater stability.

Impact_Sensitivity_Test start Start Test prep Prepare Sample (40 mm³) start->prep drop Drop Weight from Initial Height prep->drop observe Observe Outcome drop->observe go Reaction ('Go') observe->go Yes nogo No Reaction ('No-Go') observe->nogo No decrease Decrease Height go->decrease increase Increase Height nogo->increase repeat Repeat >25 Times decrease->repeat increase->repeat repeat->drop No analyze Analyze Data (Bruceton Method) repeat->analyze Yes end Determine E50 analyze->end

Caption: BAM Fallhammer Impact Sensitivity Test Workflow.

Mechanistic Insights into Decomposition

The initial step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C–NO2 bond to form an aryl radical and nitrogen dioxide (NO2).[4][5]

R-NO₂ → R• + •NO₂

The stability of the resulting aryl radical can influence the activation energy of this process. Electron-withdrawing groups, such as fluorine, can stabilize the radical, thereby lowering the activation energy for decomposition if they are in positions that can effectively delocalize the unpaired electron.

Furthermore, in molecules with ortho-substituents, alternative decomposition pathways may become significant. For instance, intramolecular hydrogen abstraction from an ortho-methyl group by the nitro group can initiate decomposition at a lower temperature than C–NO2 bond homolysis.[16] In the case of the isomers discussed here, the fluorine atoms do not provide abstractable hydrogens, but their steric and electronic influence on the methyl group's reactivity could be a factor.

For fluorinated nitroaromatics, the decomposition can be further complicated by secondary reactions involving the fluorine atoms. While the C-F bond is very strong, under high-energy conditions, fluorine-containing radicals can be formed.[13]

Conclusion

The stability of this compound and its isomers is a complex function of the electronic and steric effects of the fluorine and methyl substituents. A predictive analysis based on fundamental chemical principles suggests that isomers with less steric crowding around the nitro group and with fluorine atoms positioned to exert a stabilizing inductive effect will exhibit greater thermal and mechanical stability. Specifically, isomers with ortho-methyl and multiple ortho-fluorine substituents are predicted to be the least stable.

This guide provides a theoretical framework for understanding these stability trends and detailed experimental protocols for their empirical validation. For researchers in drug development and materials science, a thorough understanding of how fluorine substitution patterns impact molecular stability is paramount for the rational design of safe, effective, and robust new chemical entities.

References

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analyzer (TGA). Retrieved from [Link]

  • Chen, J., et al. (n.d.). Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene.
  • Pexa, M., & Friedl, Z. (2010). Characterization of C-NO2 Bonds in Nitroaromatic Compounds: A Bond Disproportionation Approach.
  • ResolveMass Laboratories Inc. (n.d.). Thermogravimetric Analysis (TGA) for Material Characterization. Retrieved from [Link]

  • Fauske & Associates. (2017, September 7). How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. Retrieved from [Link]

  • Rodgers, J. E. (n.d.). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. Journal of Thermal Analysis and Calorimetry.
  • Fauske & Associates, LLC. (2013, July 30). How To Test For Combustible Dust and Explosive Solids: BAM Fallhammer Drop Impact Test [Video]. YouTube. [Link]

  • OZM Research s.r.o. (n.d.). BFH SERIES. Retrieved from [Link]

  • Boggs, A. S., et al. (2020). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. Biomolecules, 10(4), 509.
  • Johnson, J., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Sciences.
  • Manaa, M. R. (2007). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study. The Journal of Physical Chemistry A, 111(42), 10736-10743.
  • Centers for Disease Control and Prevention. (n.d.). Dinitrotoluenes (DNT). NIOSH. Retrieved from [Link]

  • Oxley, J. C., et al. (n.d.). Thermal decomposition studies on NTO and NTO/TNT. DigitalCommons@URI.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • M. P. (2020). Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology, 11(1), 1-6.
  • Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC. Retrieved from [Link]

  • Altman, R. A. (2024, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-990.
  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

Sources

Quality Control Standards for Industrial Grade 1,2,3-Trifluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Intermediate

1,2,3-Trifluoro-5-methyl-4-nitrobenzene (also chemically identified as 2,3,4-trifluoro-6-nitrotoluene ) is not a bulk commodity; it is a high-value scaffold used primarily in the synthesis of next-generation fluoro-pharmaceuticals (kinase inhibitors) and selective agrochemicals.[1]

In these applications, the "purity" on the label is less important than the nature of the impurities. A 99% pure batch containing 1% of a regioisomer can be disastrous compared to a 98% batch containing 2% inert solvent, because the regioisomer will carry through downstream steps, creating "shadow" drugs that are nearly impossible to separate later.

This guide defines the rigorous quality control standards required to validate this intermediate for industrial and pharmaceutical use, comparing standard "Industrial Grade" against "Pharma-Ready Grade."

Comparative Specifications: Industrial vs. Pharma-Ready

The following table contrasts the baseline requirements for general chemical synthesis (Industrial) against the stringent requirements for Active Pharmaceutical Ingredient (API) precursors (Pharma-Ready).

ParameterStandard Industrial Grade Pharma-Ready Grade Impact on Downstream Application
Assay (GC/HPLC) ≥ 98.0%≥ 99.5%Lower purity affects stoichiometry in expensive coupling reactions (e.g., Suzuki, Buchwald).[1]
Regioisomers ≤ 1.5%≤ 0.10%Critical: Isomers (e.g., nitro at pos.[1] 6) form "impurity twins" that co-crystallize with the final drug.[1]
Moisture (KF) ≤ 0.5% w/w≤ 0.05% w/wHigh water content kills organometallic reagents (Li, Mg) used in subsequent defluorination steps.[1]
Free Halides (Cl⁻) ≤ 500 ppm≤ 50 ppmResidual chloride (from Halex synthesis) competes in nucleophilic substitutions (

), lowering yield.[1]
Free Acidity ≤ 0.2% (as

)
Non-detectableResidual nitration acid causes corrosion and degrades sensitive catalysts.[1]
Appearance Yellow to brown liquid/solidPale yellow crystalline solidDark color indicates oxidation products or polymerized tars.[1]

Critical Impurity Profiling

To control quality, one must understand the origin of the defects. The synthesis method dictates the impurity profile.[1]

The "Halex" Risk (Chlorine Contamination)

If the product is made via Halogen Exchange (Halex) from 2,3,4-trichloro-6-nitrotoluene, the most dangerous impurity is the under-fluorinated intermediate (e.g., chlorodifluoronitrotoluene).[1]

  • Detection: These look very similar to the product on HPLC but have distinct mass shifts on GC-MS.[1]

  • Risk: A chlorine atom at the reaction site is less reactive than fluorine in

    
     reactions, stalling the next step.
    
The "Nitration" Risk (Isomerism)

If made via nitration of 3,4,5-trifluorotoluene, the directing effects of the fluorine atoms compete with the methyl group.

  • Primary Product: 4-nitro (Target).[1]

  • Impurity: 2-nitro or 6-nitro isomers.[1]

  • Risk: These isomers have identical molecular weights and very similar polarities, making them the hardest to separate.

Synthesis & Impurity Pathway Visualization

SynthesisPathways Start_Halex Precursor: 2,3,4-Trichloro-6-nitrotoluene Process_Halex Halex Reaction (KF, Solvent, Heat) Start_Halex->Process_Halex Start_Nitration Precursor: 3,4,5-Trifluorotoluene Process_Nitration Nitration (HNO3, H2SO4) Start_Nitration->Process_Nitration Product TARGET: 1,2,3-Trifluoro-5-methyl- 4-nitrobenzene Process_Halex->Product Major Impurity_Cl Impurity A: Chloro-difluoro analogs (Incomplete Exchange) Process_Halex->Impurity_Cl Side Rxn Process_Nitration->Product Major Impurity_Iso Impurity B: Regioisomers (Ortho-nitro variants) Process_Nitration->Impurity_Iso Side Rxn

Figure 1: Origin of critical impurities based on synthetic route. Halex routes risk chlorine contamination; Nitration routes risk isomeric mixtures.

Validated Analytical Protocols

Trustworthy QC relies on self-validating systems.[1] Below are the recommended protocols.

Primary Assay: GC-FID (Gas Chromatography)

Volatile nitro-aromatics are best analyzed by GC.[1] This method provides the highest resolution between the target and its de-fluorinated impurities.[1]

  • Rationale: Fluorinated aromatics have high vapor pressures, making them ideal for GC.[1] FID (Flame Ionization Detector) is robust and linear for carbon-counting.[1]

  • Column: DB-1701 or equivalent (14% Cyanopropyl-phenyl).[1] The polarity helps separate the nitro-isomers better than a standard non-polar DB-1 or DB-5.[1]

  • Method Parameters:

    • Inlet: 250°C, Split ratio 50:1.

    • Oven: 60°C (hold 2 min) → 20°C/min → 240°C (hold 5 min).

    • Detector: FID at 280°C.

    • Carrier: Helium or Hydrogen (constant flow 1.5 mL/min).[1]

  • System Suitability: Resolution (

    
    ) between main peak and nearest isomer must be > 1.5.[1]
    
Isomer Confirmation: HPLC-UV

If the GC method cannot resolve a specific critical isomer (e.g., an ortho-isomer), HPLC is the referee method.[1]

  • Column: Phenyl-Hexyl or Fluoro-Sep (specialized fluorinated stationary phase).[1]

  • Mobile Phase: Isocratic Acetonitrile:Water (60:[1]40) with 0.1% Phosphoric acid.

  • Detection: UV at 254 nm (Nitro group strong absorption).[1]

Moisture Analysis: Karl Fischer (Coulometric)

Do not use Volumetric KF for high-value fluorinated intermediates; it is not sensitive enough.[1] Use Coulometric KF with a diaphragm-less cell to prevent clogging from any oily residues.

QC Decision Workflow

This logic gate ensures that no sub-standard material enters the production line.[1]

QCDecisionTree Sample Batch Sample Test_Appearance 1. Appearance Check Sample->Test_Appearance Test_GC 2. GC Assay & Purity Test_Appearance->Test_GC Clear/Pale Decision_Fail REJECT / REWORK Test_Appearance->Decision_Fail Dark/Tarry Test_KF 3. Moisture (KF) Test_GC->Test_KF >98.0% & Isomers <1.5% Test_GC->Decision_Fail Low Purity Test_KF->Decision_Fail >0.5% Decision_Pass RELEASE Test_KF->Decision_Pass <0.5%

Figure 2: Sequential QC logic. Physical appearance is the first gate, followed by GC purity, and finally moisture content.

Handling and Stability

  • Storage: Store under nitrogen atmosphere. Fluorinated nitro-compounds can be hygroscopic.[1]

  • Safety: This compound is a nitro-aromatic .[1] It carries a risk of thermal decomposition.[1] Do not heat above 180°C without DSC (Differential Scanning Calorimetry) data to confirm the onset of exotherm.[1]

  • Corrosion: Ensure packaging is fluoropolymer-lined (HDPE/PTFE) if free acid is suspected, though stainless steel (SS316) is generally acceptable for neutral washed product.[1]

References

  • Nitration of Fluorinated Aromatics

    • Title: Clean Manufacture of 2,4,6-Trinitrotoluene (TNT) via Improved Regioselectivity (Analogous chemistry for nitration control).[1]

    • Source: Journal of Energetic Materials, 2011.[2]

    • URL:[Link]

  • Isomer Analysis in Nitro-Aromatics

    • Title: Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry.
    • Source: Analytical Chemistry, 2021.[3]

    • URL:[Link][1]

  • Halex Reaction Impurities

    • Title: Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorin
    • Source: ResearchGate (General Halex Protocols).[1]

    • URL:[Link]

  • General QC for Fluorinated Intermediates

    • Title: HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid.
    • Source: Journal of Chromatographic Science.[1]

    • URL:[Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.